![molecular formula C10H16N2O B1441117 2-[2-(Aminomethyl)(methyl)anilino]-1-ethanol CAS No. 643087-97-2](/img/structure/B1441117.png)

2-[2-(Aminomethyl)(methyl)anilino]-1-ethanol

Vue d'ensemble

Description

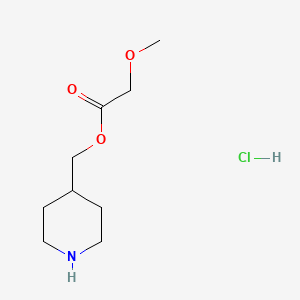

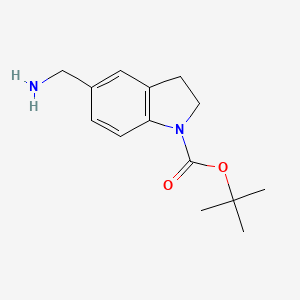

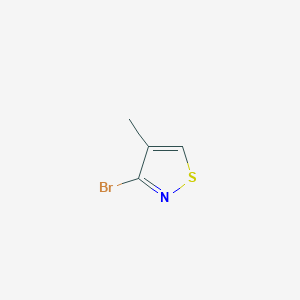

“2-[2-(Aminomethyl)(methyl)anilino]-1-ethanol” is a chemical compound with the molecular formula C10H16N2O . It is used in scientific research and has unique properties that make it valuable for various applications including drug discovery, organic synthesis, and biochemical studies.

Molecular Structure Analysis

The molecular structure of “2-[2-(Aminomethyl)(methyl)anilino]-1-ethanol” is represented by the formula C10H16N2O . This indicates that the molecule contains 10 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Applications De Recherche Scientifique

Application 1: Environmentally Friendly Synthesis of 2-Anilino Nicotinic Acids Derivatives

- Summary of the Application : This research focuses on the environmentally friendly, solvent- and catalyst-free synthesis of 2-anilino nicotinic acids derivatives . These compounds are known as a central core for the synthesis of a wide range of biologically active molecules with potential antibacterial, antiviral, antiallergic, antitumor agents as well as nonsteroidal anti-inflammatory drugs .

- Methods of Application : The synthesis was applied to a selection of primary aromatic amines, giving rise to 23 derivatives of 2-anilino nicotinic acids in a very short reaction time (15–120 min) with good to excellent yield .

- Results or Outcomes : In silico studies revealed that among these derivatives, the structure 10 bearing meta-chlorine substitutions could act as COX-1 and COX-2 inhibitors . These results can be used in designing important lead compounds for further development as potential anti-inflammatory drugs .

Application 2: Antimalarial Derivatives of 2-Anilino 4-Amino Substituted Quinazolines

- Summary of the Application : This research aimed at screening of the antimalarial derivatives of 2-anilino 4-amino substituted quinazolines docked against a Pf-DHODH protein target .

- Methods of Application : The drug-likeness and pharmacokinetic properties of the ten (10) previously designed derivatives of 2-anilino 4-amino substituted quinazolines were carried out. Their predicted ligand binding interactions were also carried out by docking them against the Plasmodium falciparum dihydroorotate dehydrogenase (Pf-DHODH) protein target .

- Results or Outcomes : The docking studies show the better binding affinities between the ligands and Pf-DHODH than those between the atovaquone or chloroquine standards . The derivative C-02, {5-((6,7-dimethoxy-4-((3-nitrobenzyl)amino)quinazolin-2-yl)amino)-2-fluorobenzaldehyde} was found to be the most stable derivative .

Application 3: Synthesis of 2-Anilino Nicotinic Acids Derivatives as Potential COX Inhibitors

- Summary of the Application : This research reports an environmentally friendly, solvent- and catalyst-free synthesis of 2-anilino nicotinic acids derivatives . These derivatives are known as a central core for the synthesis of a wide range of biologically active molecules with potential antibacterial, antiviral, antiallergic, antitumor agents as well as nonsteroidal anti-inflammatory drugs .

- Methods of Application : The synthesis was applied to a selection of primary aromatic amines, giving rise to 23 derivatives of 2-anilino nicotinic acids in a very short reaction time (15–120 min) with good to excellent yield .

- Results or Outcomes : In silico studies revealed that among these derivatives, the structure 10 bearing meta-chlorine substitutions could act as COX-1 and COX-2 inhibitors . These results can be used in designing important lead compounds for further development as potential anti-inflammatory drugs .

Application 4: Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines

- Summary of the Application : This research aimed at generating new potential antitumor agents led to the synthesis of a new series of twenty-two compounds characterized by the presence of the 7-(3′,4′,5′-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine pharmacophore modified at its 2-position .

- Methods of Application : The drug-likeness and pharmacokinetic properties of the ten (10) previously designed derivatives of 2-anilino 4-amino substituted quinazolines were carried out .

- Results or Outcomes : Among the synthesized compounds, three were significantly more active than the others. These bore the substituents p-toluidino (3d), p-ethylanilino (3h) and 3′,4′-dimethylanilino (3f), and these compounds had IC50 values of 30–43, 160–240 and 67–160 nM, respectively, on HeLa, A549 and HT-29 cancer cells .

Application 5: Environmentally Friendly Synthesis of 2-Anilino Nicotinic Acids Derivatives

- Summary of the Application : This research focuses on the environmentally friendly, solvent- and catalyst-free synthesis of 2-anilino nicotinic acids derivatives . These compounds are known as a central core for the synthesis of a wide range of biologically active molecules with potential antibacterial, antiviral, antiallergic, antitumor agents as well as nonsteroidal anti-inflammatory drugs .

- Methods of Application : The synthesis was applied to a selection of primary aromatic amines, giving rise to 23 derivatives of 2-anilino nicotinic acids in a very short reaction time (15–120 min) with good to excellent yield .

- Results or Outcomes : In silico studies revealed that among these derivatives, the structure 10 bearing meta-chlorine substitutions could act as COX-1 and COX-2 inhibitors . These results can be used in designing important lead compounds for further development as potential anti-inflammatory drugs .

Application 6: Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines

- Summary of the Application : This research aimed at generating new potential antitumor agents led to the synthesis of a new series of twenty-two compounds characterized by the presence of the 7-(3′,4′,5′-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine pharmacophore modified at its 2-position .

- Methods of Application : The drug-likeness and pharmacokinetic properties of the ten (10) previously designed derivatives of 2-anilino 4-amino substituted quinazolines were carried out .

- Results or Outcomes : Among the synthesized compounds, three were significantly more active than the others. These bore the substituents p-toluidino (3d), p-ethylanilino (3h) and 3′,4′-dimethylanilino (3f), and these compounds had IC50 values of 30–43, 160–240 and 67–160 nM, respectively, on HeLa, A549 and HT-29 cancer cells .

Propriétés

IUPAC Name |

2-[2-(aminomethyl)-N-methylanilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-12(6-7-13)10-5-3-2-4-9(10)8-11/h2-5,13H,6-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLNERINWWHAQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Aminomethyl)(methyl)anilino]-1-ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B1441036.png)

![3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441045.png)

![4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441047.png)